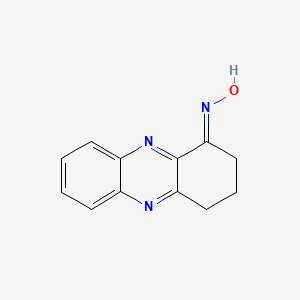

(1E)-3,4-二氢吩嗪-1(2H)-酮肟

描述

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . They are versatile scaffolds of interest in medicinal and materials chemistry .

Synthesis Analysis

Simple acyclic oximes, such as aldoximes and ketoximes, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .

Molecular Structure Analysis

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Oximes share some commonalities with imines, which include the ability to access amines through reduction or the ability to isomerize about the double bond .

Chemical Reactions Analysis

Oximes’ reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .

Physical And Chemical Properties Analysis

Despite their structural similarities, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .

科学研究应用

化学合成和转化

- Petrova 等人 (2017 年) 发现 3,4-二氢吩嗪-1(2H)-酮肟与炔烃在超碱性体系中的反应产生 1-氨基吩嗪,而不是预期的吡咯吩嗪,证明了其在合成多种化学结构中的潜在用途 (Petrova 等人,2017 年)。

在药物化学中的应用

- Pfrengle 和 Reissig (2010 年) 强调了与 3,4-二氢吩嗪-1(2H)-酮肟相关的 1,2-恶嗪在氨基糖和碳水化合物模拟物合成中的用途。这些化合物具有作为抗炎剂的潜在应用 (Pfrengle 和 Reissig,2010 年)。

新型杂环化合物的开发

- Quiclet-Sire 和 Zard (2013 年) 关于 S-(4-肟基烷基)黄原酸酯的工作导致形成二氢噻嗪,显示了像 3,4-二氢吩嗪-1(2H)-酮肟这样的衍生物在创建新类杂环中的潜力 (Quiclet-Sire 和 Zard,2013 年)。

药物中的抗氧化活性

- Firpo 等人 (2019 年) 评估了与 3,4-二氢吩嗪-1(2H)-酮肟在结构上相关的非饱和 1,3-恶嗪的抗氧化活性。他们的研究表明,这些化合物在开发具有抗氧化特性的药物方面可能很有前景 (Firpo 等人,2019 年)。

未来方向

Future directions in the field of oxime research include further exploration of their reactivity modes and applications in diverse methodologies . This includes the development of new methodologies based on oxime starting materials and addressing the challenges of using oximes for diverse applications .

属性

IUPAC Name |

(NE)-N-(3,4-dihydro-2H-phenazin-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-2,4-5,16H,3,6-7H2/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRYAOQPGFWWRM-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3N=C2C(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NC3=CC=CC=C3N=C2/C(=N/O)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-3,4-dihydrophenazin-1(2H)-one oxime | |

CAS RN |

42272-79-7 | |

| Record name | 3,4-DIHYDRO-1(2H)-PHENAZINONE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

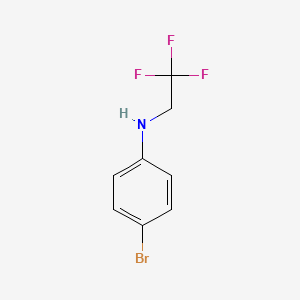

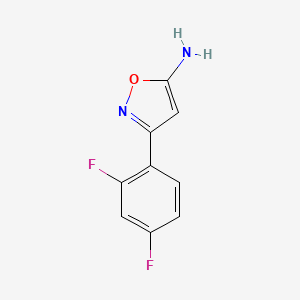

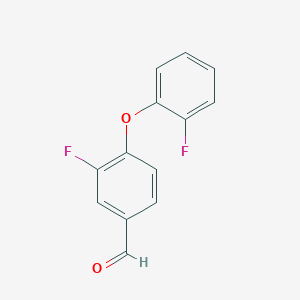

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)

![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)

![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)